molecular formula C13H19NO4 B029824 N-Acetylmescaline CAS No. 4593-89-9

N-Acetylmescaline

Cat. No. B029824
CAS RN: 4593-89-9
M. Wt: 253.29 g/mol
InChI Key: SNMFNOQKGANWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylmescaline is a compound that would belong to the category of N-acetyl derivatives, characterized by the presence of an acetyl group attached to a nitrogen atom. Such compounds are of interest in various biochemical and pharmacological studies due to their diverse biological activities and roles in metabolic processes.

Synthesis Analysis

While specific synthesis methods for N-Acetylmescaline were not identified, the synthesis of N-acetyl derivatives typically involves acetylation reactions where an acetyl group is introduced to a molecule. For instance, N-acetylneuraminic acid analogues have been synthesized for enzymatic substrate studies (McLean et al., 1971). These methods might offer insights into possible synthetic routes for N-Acetylmescaline by analogy.

Molecular Structure Analysis

The molecular structure of N-acetyl compounds is marked by the addition of an acetyl group, which can significantly affect the molecule's physical and chemical properties, such as solubility and reactivity. The structure of such compounds can be analyzed using various spectroscopic methods to determine their configuration and conformation.

Chemical Reactions and Properties

N-acetyl derivatives participate in various chemical reactions, including hydrolysis and condensation, influenced by the acetyl group's presence. For example, N-acetyl-p-benzoquinone imine has been identified as a metabolite in drug metabolism pathways, illustrating the reactivity of N-acetyl compounds (Dahlin et al., 1984).

Scientific Research Applications

N-Acetylcysteine in Psychiatry and Neurology

N-acetylcysteine (NAC) has shown promise in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. Research indicates its potential in treating addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting benefits beyond its antioxidant properties (Dean, Giorlando, & Berk, 2011).

Acetylation in Protein Function and Disease Treatment

Lysine acetylation impacts protein complexes and cellular functions, with implications for cancer treatment and understanding the regulatory scope of lysine acetylation in biological mechanisms. This highlights the importance of acetylation in protein function and the potential for therapeutic interventions (Choudhary et al., 2009).

N-Acetyl-Derivatives in Enhancing Diagnostic Techniques

Innovative diagnostic methods using acetylated compounds for metabolic profiling and biomarker identification have been developed. This includes enhancing nuclear magnetic resonance spectra of biomolecules, offering new strategies for clinical diagnostics and understanding metabolic diseases (Wilson et al., 2009).

N-Acetylglucosamine in Healthcare Applications

N-acetylglucosamine (GlcNAc), an amino sugar derived from chitin, shows extensive use in healthcare due to its beneficial properties in tissue engineering, wound healing, and as a drug delivery vehicle. This underscores the versatile applications of N-acetyl compounds in biomedical research and therapy (Khor & Lim, 2003).

properties

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMFNOQKGANWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196660
Record name N-Acetylmescaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylmescaline

CAS RN

4593-89-9
Record name N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4593-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylmescaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylmescaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylmescaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylmescaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.